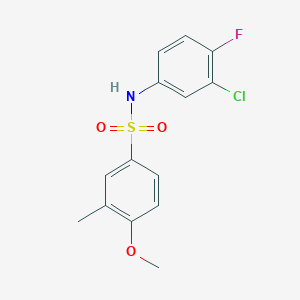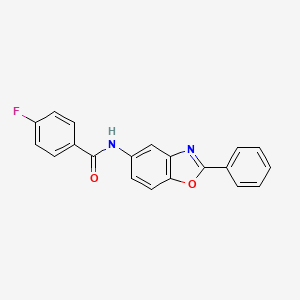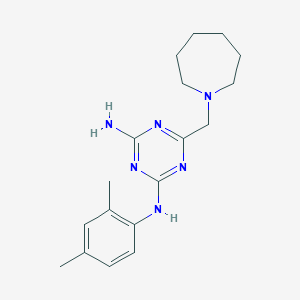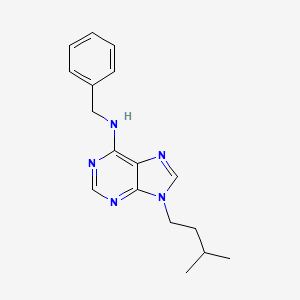![molecular formula C15H10ClF3N4O2S B5800424 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole, commonly known as CCT196969, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This tetrazole derivative has been reported to possess anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of CCT196969 involves the inhibition of various molecular targets, including CDKs, NF-κB, and NS5B polymerase. CCT196969 has been shown to bind to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby suppressing the production of pro-inflammatory cytokines. CCT196969 binds to the active site of NS5B polymerase, thereby inhibiting the replication of HCV.
Biochemical and Physiological Effects:
CCT196969 has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. In cancer cells, CCT196969 induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. Inflammatory responses are suppressed by CCT196969, leading to a decrease in the production of pro-inflammatory cytokines and a reduction in tissue damage. The replication of HCV is inhibited by CCT196969, leading to a decrease in viral load and an improvement in liver function.
Vorteile Und Einschränkungen Für Laborexperimente
CCT196969 has several advantages for lab experiments, including its potent anticancer, anti-inflammatory, and antiviral properties. It is a synthetic compound, which allows for easy synthesis and purification. However, there are also some limitations associated with CCT196969. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on CCT196969. One of the potential applications of CCT196969 is in the treatment of viral infections such as HCV. Further studies are needed to determine the efficacy and safety of CCT196969 in vivo. Another potential application of CCT196969 is in the treatment of inflammatory diseases such as rheumatoid arthritis. Studies are needed to determine the optimal dosing and administration regimen for CCT196969 in these diseases. Finally, the development of novel derivatives of CCT196969 with improved solubility and pharmacokinetic properties is an area of active research.
Synthesemethoden
The synthesis of CCT196969 involves several steps, starting from the reaction of 4-chlorobenzene sulfonyl chloride with sodium azide to form 4-chlorobenzene sulfonyl azide. This intermediate is then reacted with 3-(trifluoromethyl)phenyl acetylene to obtain the desired tetrazole derivative. The purity of the final product is ensured by recrystallization and characterization using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
CCT196969 has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CCT196969 exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins.
In addition to its anticancer properties, CCT196969 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has been reported to suppress the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
CCT196969 has also been studied for its antiviral properties. It has been reported to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B polymerase, a key enzyme involved in viral RNA synthesis.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O2S/c16-11-4-6-13(7-5-11)26(24,25)9-14-20-21-22-23(14)12-3-1-2-10(8-12)15(17,18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLTWQDFNSQCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)


![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)

![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)
![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)